molecular formula C15H20N4O2 B2884447 1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(propan-2-yl)urea CAS No. 2415542-94-6

1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(propan-2-yl)urea

Cat. No.: B2884447
CAS No.: 2415542-94-6
M. Wt: 288.351
InChI Key: HUQDTKUZTRMAQV-UHFFFAOYSA-N
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Description

1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(propan-2-yl)urea is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial, antimalarial, and other therapeutic properties . This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(propan-2-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of hydrazine with a suitable carbonyl compound to form the pyrazole ring . The reaction conditions typically include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(propan-2-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of 1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in the life cycle of parasites such as Leishmania and Plasmodium . The compound’s binding to these enzymes disrupts their function, leading to the inhibition of parasite growth and replication.

Comparison with Similar Compounds

1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(propan-2-yl)urea can be compared with other pyrazole derivatives that exhibit similar pharmacological activities. Some similar compounds include hydrazine-coupled pyrazoles and other pyrazole-based antileishmanial and antimalarial agents . The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and interactions with molecular targets.

Properties

IUPAC Name

1-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-11(2)18-15(21)16-10-14(20)12-4-6-13(7-5-12)19-9-3-8-17-19/h3-9,11,14,20H,10H2,1-2H3,(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQDTKUZTRMAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC(C1=CC=C(C=C1)N2C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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